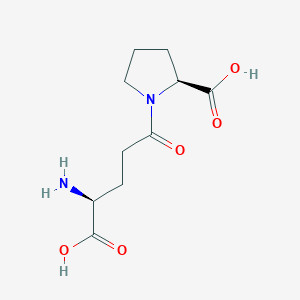
gamma-Glutamylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamylproline is a dipeptide composed of gamma-glutamate and proline. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives
Vorbereitungsmethoden
Gamma-Glutamylproline can be synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl moiety from donor substrates, such as glutathione or glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) . Industrial production methods often involve the heterologous expression of bacterial gamma-glutamyl transpeptidase in hosts like Escherichia coli and Bacillus subtilis .
Analyse Chemischer Reaktionen
Gamma-Glutamylproline undergoes various chemical reactions, including hydrolysis and transpeptidation. The enzymatic reactions catalyzed by gamma-glutamyl transpeptidase involve the cleavage of the gamma-glutamyl linkage and the transfer of the gamma-glutamyl moiety to other amino acids or short peptides . Common reagents used in these reactions include glutathione and glutamine. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamylproline has several scientific research applications. In chemistry, it is used to study the enzymatic activity of gamma-glutamyl transpeptidase and its role in glutathione metabolism . In biology, it is significant in understanding the proteolytic breakdown of proteins and the formation of dipeptides . In medicine, this compound is studied for its potential role in antioxidant defense, detoxification, and inflammation processes . Additionally, it has applications in the food and pharmaceutical industries due to its broad substrate specificity .
Wirkmechanismus
The mechanism of action of gamma-glutamylproline involves its enzymatic formation and breakdown. Gamma-glutamyl transpeptidase catalyzes the transfer of the gamma-glutamyl moiety to proline, forming this compound . This enzyme is involved in the glutathione metabolism pathway, where it plays a critical role in the hydrolysis of gamma-glutamyl bonds and the transfer of the gamma-glutamyl group to amino acids or peptides . The molecular targets and pathways involved include the gamma-glutamyl cycle and the antioxidant defense system .
Vergleich Mit ähnlichen Verbindungen
Gamma-Glutamylproline is unique compared to other similar compounds due to its specific structure and enzymatic formation. Similar compounds include other gamma-glutamyl amino acids and peptides, such as gamma-glutamylcysteine and gamma-glutamylglutamine . These compounds also play roles in glutathione metabolism and have similar enzymatic pathways . this compound is distinct in its formation from proline and its specific biological functions .
Eigenschaften
CAS-Nummer |
53411-63-5 |
|---|---|
Molekularformel |
C10H16N2O5 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(2S)-1-[(4S)-4-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O5/c11-6(9(14)15)3-4-8(13)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
InChI-Schlüssel |
VBCZKAGVUKCANO-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CC[C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CCC(C(=O)O)N)C(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)

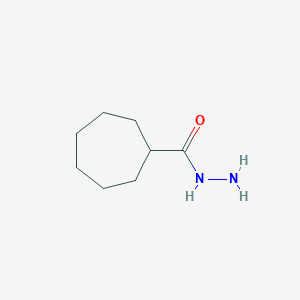
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
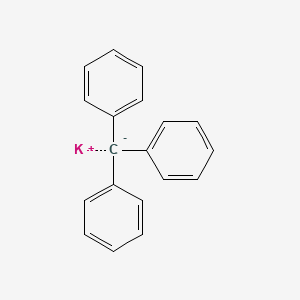
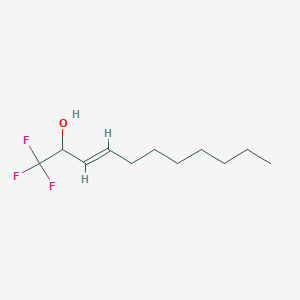
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
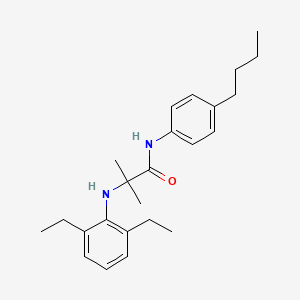

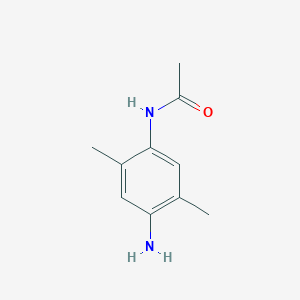
![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
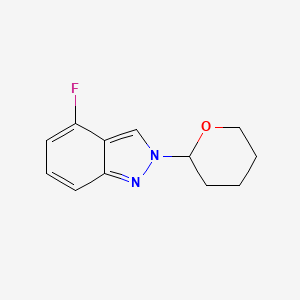
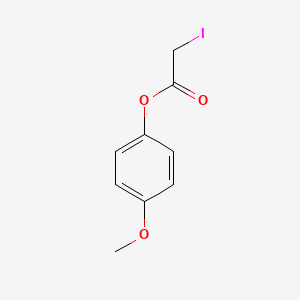
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
